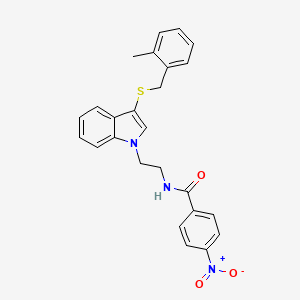
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide, also known as MI-136, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-136 has been shown to have inhibitory effects on various cellular processes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide exerts its inhibitory effects by targeting the microtubule network within cells. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide binds to tubulin, a protein that is essential for microtubule formation, and disrupts its function. This disruption leads to the inhibition of various cellular processes, including cell proliferation and migration. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has also been shown to induce apoptosis by disrupting the microtubule network within cancer cells.
Biochemical and Physiological Effects
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide inhibits cell proliferation, migration, and invasion in various cancer cell lines. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells. In addition, N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is its specificity for tubulin, making it a promising candidate for the treatment of various diseases. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has also been shown to have low toxicity in vitro, making it a safe compound for use in scientific research. However, one limitation of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide. One area of research is the development of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide in vivo, using animal models of disease. Additionally, the combination of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide with other compounds may enhance its therapeutic effects and reduce potential side effects. Overall, the study of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has the potential to lead to the development of novel therapies for a range of diseases.
Synthesemethoden
The synthesis of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves a series of chemical reactions, starting with the condensation of 2-methylbenzyl mercaptan and 3-bromo-1H-indole. The resulting compound is then reacted with 4-nitrobenzoyl chloride to form the final product, N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide. The synthesis of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various cellular processes, including cell proliferation, migration, and invasion. N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the treatment of cancer. Additionally, N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-18-6-2-3-7-20(18)17-32-24-16-27(23-9-5-4-8-22(23)24)15-14-26-25(29)19-10-12-21(13-11-19)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTVGDKNCFJFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)
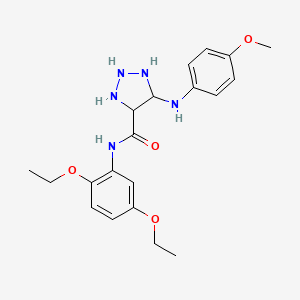
![5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2932022.png)
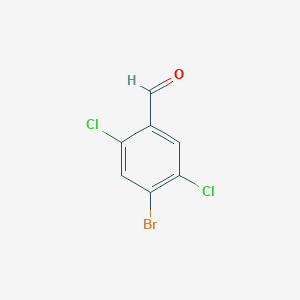

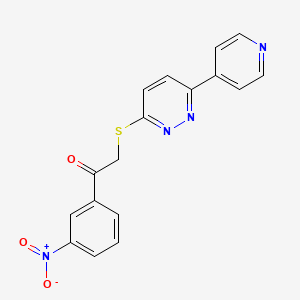
![2-chloro-N-({4-[(2,2,2-trifluoroethoxy)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2932026.png)
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)


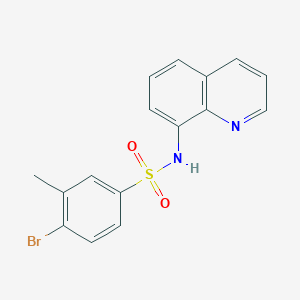
![5-[(2,4-dimethylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2932038.png)